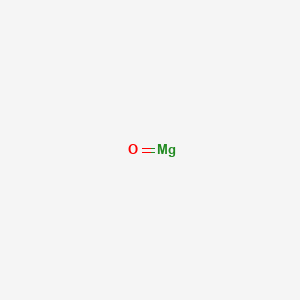
Magnesium oxide
Cat. No. B074046
Key on ui cas rn:
1309-48-4
M. Wt: 40.305 g/mol
InChI Key: CPLXHLVBOLITMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05935610
Procedure details


Calcium carbonate and magnesium oxide are provided in a ratio of 5:4 by weight. However, while the major component by weight is calcium carbonate, elementally magnesium oxide outweighs calcium carbonate by about 2:1. (The 5:4 ratio of calcium carbonate to magnesium oxide actually results in 1.25 parts elemental calcium to 2.16 parts elemental magnesium.) This ratio gives the user a significantly higher amount of magnesium that is being taken up from the food supply.




Name
Identifiers


|
REACTION_CXSMILES
|
[C:1](=[O:4])([O-:3])[O-:2].[Ca+2:5].[O-2:6].[Mg+2:7]>>[C:1](=[O:2])([O-:4])[O-:3].[Ca+2:5].[O-2:6].[Mg+2:7].[Ca:5].[Mg:7] |f:0.1,2.3,4.5,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[Mg+2]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-2].[Mg+2]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Ca]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Mg]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05935610
Procedure details


Calcium carbonate and magnesium oxide are provided in a ratio of 5:4 by weight. However, while the major component by weight is calcium carbonate, elementally magnesium oxide outweighs calcium carbonate by about 2:1. (The 5:4 ratio of calcium carbonate to magnesium oxide actually results in 1.25 parts elemental calcium to 2.16 parts elemental magnesium.) This ratio gives the user a significantly higher amount of magnesium that is being taken up from the food supply.




Name
Identifiers


|
REACTION_CXSMILES
|
[C:1](=[O:4])([O-:3])[O-:2].[Ca+2:5].[O-2:6].[Mg+2:7]>>[C:1](=[O:2])([O-:4])[O-:3].[Ca+2:5].[O-2:6].[Mg+2:7].[Ca:5].[Mg:7] |f:0.1,2.3,4.5,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[Mg+2]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-2].[Mg+2]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Ca]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Mg]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
